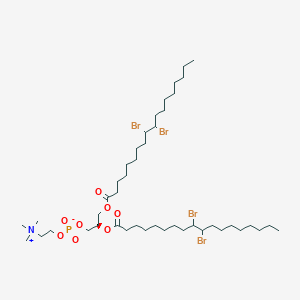

18:0 (9,10dibromo) PC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C44H84Br4NO8P |

|---|---|

Poids moléculaire |

1105.7 g/mol |

Nom IUPAC |

[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H84Br4NO8P/c1-6-8-10-12-16-22-28-39(45)41(47)30-24-18-14-20-26-32-43(50)54-36-38(37-56-58(52,53)55-35-34-49(3,4)5)57-44(51)33-27-21-15-19-25-31-42(48)40(46)29-23-17-13-11-9-7-2/h38-42H,6-37H2,1-5H3/t38-,39?,40?,41?,42?/m1/s1 |

Clé InChI |

YUUHMVDKYQRXLY-RQTMENPMSA-N |

SMILES isomérique |

CCCCCCCCC(C(CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |

SMILES canonique |

CCCCCCCCC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 18:0 (9,10-dibromo) PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid that serves as a powerful tool in biophysical and structural biology research. This brominated phosphatidylcholine is particularly valuable for investigating the structure and function of membrane-associated proteins and lipid bilayers. The introduction of bromine atoms onto the acyl chains of the stearic acid moieties provides a unique set of properties that are leveraged in advanced analytical techniques such as fluorescence quenching and X-ray anomalous diffraction. This guide provides a comprehensive overview of the technical details, experimental applications, and methodologies associated with the use of 18:0 (9,10-dibromo) PC.

Physicochemical Properties

18:0 (9,10-dibromo) PC is a derivative of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), with two bromine atoms attached to each of the stearoyl chains at the 9th and 10th carbon positions. These heavy atoms significantly alter the electron density of the acyl chains without dramatically changing the overall physicochemical behavior of the lipid compared to its unsaturated counterparts.

Quantitative Data

| Property | Value | References |

| Full Chemical Name | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1][2] |

| Synonyms | 18:0 (9,10-dibromo) PC, di(9,10-dibromo)stearoyl PC | [1] |

| CAS Number | 217075-01-9 | [1][2] |

| Molecular Formula | C44H84Br4NO8P | [1] |

| Molecular Weight | 1105.73 g/mol | [1] |

| Physical State | Powder or solid | [1] |

| Purity | Typically >99% | [1] |

| Storage | -20°C in a dry environment | [1] |

| Solubility | Soluble in chloroform and other organic solvents. Forms vesicles in aqueous solutions. | [3] |

| Hydrophobic Thickness of Bilayer | ~27 Å | |

| Average Distance of Br from Glycerol Backbone | ~7.2 Å |

Key Applications and Experimental Protocols

The unique properties of 18:0 (9,10-dibromo) PC make it an invaluable tool in two primary areas of membrane research: fluorescence quenching for determining the depth of membrane penetration and X-ray anomalous diffraction for high-resolution structural studies of lipid bilayers.

Fluorescence Quenching Parallax Method

Principle: The parallax method is a fluorescence quenching technique used to determine the depth of a fluorescent probe within a lipid membrane.[4][5][6] By incorporating a quencher, in this case, the bromine atoms of 18:0 (9,10-dibromo) PC, at a known depth within the membrane, the quenching of a nearby fluorophore can be measured. By using a series of brominated lipids with bromine atoms at different positions along the acyl chain, a depth profile of the fluorophore can be constructed.

Experimental Protocol:

-

Liposome Preparation:

-

Prepare a lipid mixture containing the desired ratio of a non-brominated matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and 18:0 (9,10-dibromo) PC in an organic solvent (typically chloroform).

-

The protein or peptide of interest, containing an intrinsic (e.g., tryptophan) or extrinsic fluorophore, is added to the lipid mixture.

-

The organic solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

-

The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[7][8][9]

-

-

Fluorescence Measurement:

-

The fluorescence emission spectrum of the fluorophore-containing protein or peptide in the liposomes is recorded in the absence of the brominated lipid (100% matrix lipid). This serves as the reference (F₀).

-

The fluorescence emission spectrum is then recorded for samples containing increasing mole fractions of 18:0 (9,10-dibromo) PC.

-

The degree of fluorescence quenching (F/F₀) is calculated for each concentration of the quencher.

-

-

Data Analysis (Parallax Method):

-

The quenching data is analyzed using the parallax method equations to calculate the distance of the fluorophore from the center of the bilayer. This involves comparing the quenching efficiencies of lipids brominated at different depths.[4]

-

X-ray Anomalous Diffraction

Principle: X-ray anomalous diffraction is a technique used to determine the phases of diffracted X-rays, which is a major challenge in crystallography.[10][11][12] By using atoms that exhibit significant anomalous scattering at specific X-ray wavelengths (in this case, bromine), the phase information can be retrieved. 18:0 (9,10-dibromo) PC is used to label lipid bilayers, allowing for the direct determination of the electron density profile of the membrane.[10][11]

Experimental Protocol:

-

Sample Preparation:

-

18:0 (9,10-dibromo) PC is dissolved in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and trifluoroethanol).

-

The lipid solution is deposited onto a flat substrate (e.g., a silicon wafer) to form a thin, uniform film.

-

The solvent is evaporated under a stream of nitrogen and then under vacuum.

-

The lipid film is hydrated in a controlled humidity chamber to form well-oriented lipid multilayers. The hydration level can be controlled to induce different lipid phases.

-

-

X-ray Diffraction Data Collection:

-

The hydrated lipid sample is mounted on a goniometer in an X-ray beamline, typically at a synchrotron source which provides tunable X-ray wavelengths.

-

Diffraction patterns are collected at multiple X-ray wavelengths around the bromine K-absorption edge. This is crucial for maximizing the anomalous signal.

-

The sample is typically rotated during data collection to obtain a complete diffraction pattern.

-

-

Data Analysis:

-

The intensities of the Bragg reflections are measured from the diffraction patterns at each wavelength.

-

The anomalous scattering factors for bromine are used to solve the phase problem and calculate the electron density profile of the lipid bilayer.

-

This allows for the precise localization of the bromine atoms and, by extension, the conformation of the lipid acyl chains within the bilayer.

-

Signaling Pathways and Logical Relationships

While 18:0 (9,10-dibromo) PC is not directly involved in signaling pathways as an endogenous molecule, its use in research helps to elucidate the structural basis of signaling events at the membrane. For example, by determining the precise location and orientation of a transmembrane receptor's domains, researchers can infer how ligand binding might induce conformational changes that propagate a signal across the membrane.

The logical relationship in its application is based on the principle of using a labeled molecule to probe the structure of a larger assembly.

Conclusion

18:0 (9,10-dibromo) PC is a highly specialized and powerful tool for researchers in membrane biology, biophysics, and drug development. Its ability to act as a heavy-atom label for X-ray diffraction and as a quencher for fluorescence studies provides a unique avenue for obtaining high-resolution structural and topographical information about membrane proteins and lipid bilayers. The detailed experimental protocols and the understanding of the underlying principles outlined in this guide are intended to facilitate the effective use of this valuable research reagent.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 1,2-DI-(9,10-DIBROMO)STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE;18:0 (9;10DIBROMO) PC | 217075-01-9 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 5. Extension of the parallax analysis of membrane penetration depth to the polar region of model membranes: use of fluorescence quenching by a spin-label attached to the phospholipid polar headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method of x-ray anomalous diffraction for lipid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine [18:0 (9,10-dibromo) PC]

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) is a synthetically modified phospholipid derived from the saturated lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[1] The introduction of bromine atoms at the 9th and 10th positions of both stearoyl chains imparts unique physical characteristics that make it a valuable tool in biophysical research, particularly as a contrast-enhancing probe in techniques like cryo-electron microscopy (cryo-EM).[2][3][4] This guide provides a comprehensive overview of the known physical properties of this zwitterionic brominated phospholipid, outlines key experimental protocols for its characterization, and presents logical frameworks for understanding its behavior in lipid bilayers.[5]

Chemical Structure and Basic Information

-

Systematic Name: 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine[6]

-

Common Name: 18:0 (9,10-dibromo) PC[6]

-

Molecular Formula: C₄₄H₈₄Br₄NO₈P

-

Parent Compound: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[1]

Quantitative Physical Properties

Direct quantitative data for 18:0 (9,10-dibromo) PC is not extensively available in the literature. However, by comparing it to its well-characterized parent compound, DSPC, and considering the general effects of bromination on lipid acyl chains, we can infer its likely properties. The following table summarizes the known properties of DSPC and the expected characteristics of its dibrominated analog.

| Physical Property | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) |

| Molecular Weight | 790.15 g/mol [7] | ~1106.7 g/mol |

| Melting Temperature (Tm) | 54.5 °C (Pβ' to Lα phase transition)[8] | Expected to be lower than DSPC due to disruption of chain packing. |

| Phase Behavior | Exhibits well-defined gel (Lβ'), ripple (Pβ'), and liquid crystalline (Lα) phases.[8][9] | Phase transitions are likely to be broader and occur at lower temperatures. |

| Compressibility | Low compressibility in the gel phase. | More compressible than saturated lipids like DSPC.[3][10] |

| Mean Molecular Area | Smaller in the condensed phase. | Expected to be larger than DSPC due to steric hindrance from bromine atoms. |

Experimental Protocols for Characterization

The physical properties of 18:0 (9,10-dibromo) PC can be elucidated using a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperature (Tm) and the enthalpy (ΔH) of these transitions.

-

Sample Preparation: A known amount of the lipid is hydrated in a buffer solution to form multilamellar vesicles (MLVs).

-

Instrumentation: A high-sensitivity differential scanning calorimeter is used.

-

Methodology:

-

The lipid dispersion and a reference sample (buffer) are placed in separate pans in the calorimeter.

-

The samples are heated at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transitions.

-

The difference in heat flow required to raise the temperature of the sample and the reference is recorded as a function of temperature.

-

The peak of the endothermic transition corresponds to the Tm. The area under the peak is used to calculate the enthalpy of the transition.

-

Langmuir-Blodgett Trough for Monolayer Analysis

This technique is used to study the behavior of the lipid at an air-water interface, providing insights into molecular packing and compressibility.

-

Sample Preparation: The lipid is dissolved in a volatile, water-immiscible organic solvent (e.g., chloroform/methanol mixture).

-

Instrumentation: A Langmuir-Blodgett trough equipped with a movable barrier and a surface pressure sensor.

-

Methodology:

-

The trough is filled with a subphase (e.g., pure water or buffer).

-

A known amount of the lipid solution is spread dropwise onto the subphase surface. The solvent is allowed to evaporate, leaving a lipid monolayer.

-

The movable barrier compresses the monolayer at a constant rate, and the surface pressure is recorded as a function of the area per molecule.

-

The resulting pressure-area isotherm reveals information about the different phases of the monolayer and its compressibility.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to visualize the structure of lipid bilayers and the effects of the brominated lipid on membrane morphology. The bromine atoms enhance contrast, aiding in the detailed structural analysis of membranes.[2][3][4]

-

Sample Preparation: Liposomes or other lipid assemblies are prepared by hydrating the lipid film.

-

Instrumentation: A transmission electron microscope equipped with a cryo-stage.

-

Methodology:

-

A small aliquot of the liposome suspension is applied to an EM grid.

-

The grid is blotted to create a thin film and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

The vitrified sample is transferred to the cryo-stage of the electron microscope.

-

Images are collected at low electron doses to minimize radiation damage.

-

The high atomic number of bromine provides increased scattering contrast, allowing for more detailed visualization of the lipid organization within the bilayer.[2][4]

-

Visualizations

Experimental Workflow for Physical Characterization

Caption: Workflow for the physical characterization of 18:0 (9,10-dibromo) PC.

Structure-Property Relationship

Caption: Impact of dibromination on the physical properties of DSPC.

Conclusion

18:0 (9,10-dibromo) PC serves as a specialized lipid analog for advanced biophysical studies of lipid membranes. While comprehensive quantitative data on its physical properties remains to be fully documented, its behavior can be inferred from the properties of its parent compound, DSPC, and the known effects of acyl chain bromination. The addition of bromine atoms disrupts the highly ordered packing of the saturated stearoyl chains, leading to a likely decrease in the phase transition temperature and an increase in membrane fluidity and compressibility. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other modified phospholipids, which are crucial for the development of novel drug delivery systems and for fundamental studies of membrane biology.

References

- 1. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]

- 2. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. avantiresearch.com [avantiresearch.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thermal Response Analysis of Phospholipid Bilayers Using Ellipsometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 18:0 (9,10-dibromo) Phosphatidylcholine as a Biophysical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 (9,10-dibromo) phosphatidylcholine (PC), also known as 1,2-di-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine, is a synthetically modified phospholipid that serves as a powerful tool in the biophysical characterization of biological membranes and their interactions with proteins and peptides. Unlike pharmacologically active compounds, the primary "mechanism of action" of 18:0 (9,10-dibromo) PC lies in its utility as a molecular probe. The introduction of two bromine atoms onto the acyl chains of stearic acid at the 9 and 10 positions provides a unique biophysical marker that can be exploited in various advanced analytical techniques.

This technical guide provides a comprehensive overview of the applications of 18:0 (9,10-dibromo) PC, with a focus on its use in tryptophan fluorescence quenching for determining the depth of protein insertion into membranes and in X-ray diffraction for elucidating membrane structure.

Core Applications

The utility of 18:0 (9,10-dibromo) PC stems from the heavy bromine atoms, which can act as efficient quenchers of fluorescence and as strong scatterers in X-ray diffraction experiments.

Tryptophan Fluorescence Quenching

The intrinsic fluorescence of tryptophan residues in proteins is highly sensitive to their local environment. When a tryptophan residue is in proximity to the bromine atoms of 18:0 (9,10-dibromo) PC within a lipid bilayer, its fluorescence is quenched. By systematically incorporating brominated phospholipids at different depths within a model membrane, the position of a tryptophan residue, and by extension the depth of insertion of a protein or peptide, can be accurately determined. This technique is particularly valuable for studying the topology of membrane-associated proteins.

X-ray Diffraction

In X-ray diffraction studies, the electron-dense bromine atoms of 18:0 (9,10-dibromo) PC provide a strong signal that can be used to determine the phase of the diffraction pattern, a critical step in solving the structure of lipid bilayers. This has been instrumental in characterizing different lipid phases and understanding the influence of other molecules, such as cholesterol, on membrane organization.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing 18:0 (9,10-dibromo) PC and other brominated phospholipids.

Table 1: Protein/Peptide Insertion Depths Determined by Tryptophan Fluorescence Quenching

| Protein/Peptide | Tryptophan Position | Membrane Composition | Determined Depth from Bilayer Center (Å) | Reference |

| Endophilin H0 and HI helices | F10W and M70W | PS/PC liposomes | ~8 ± 2 | [1][2] |

| pHLIP (W15 variant) | W15 | POPC/POPS (3:1) | 9.1 ± 0.2 (in the presence of Ca2+) | [3] |

| Temporin L | Trp | SOPC liposomes | Varies with lipid composition | [4] |

| M2 Amphipathic Helix (M2AH) | Y52W | LUVs with varying cholesterol | Not significantly altered by cholesterol | [5] |

Table 2: X-ray Diffraction Experimental Parameters for Membranes Containing di18:0(9,10dibromo)PC

| Sample Composition | Temperature (°C) | Relative Humidity (%) | Observed Phase | Key Findings | Reference |

| Pure di18:0(9,10dibromo)PC | 25 | 90 | Lamellar | Diffraction pattern loses high orders above ~92% RH. | [6] |

| di18:0(9,10dibromo)PC:Cholesterol (2:1) | 25 | 40-100 | Lα, Rhombohedral, and two other phases at low hydration | Cholesterol induces phase transitions. | [7] |

Experimental Protocols

Tryptophan Fluorescence Quenching for Determining Protein Insertion Depth

This protocol outlines the general steps for a tryptophan fluorescence quenching experiment using liposomes containing 18:0 (9,10-dibromo) PC.

1. Materials and Reagents:

-

Protein or peptide of interest with a single tryptophan residue.

-

Non-brominated phospholipid (e.g., POPC).

-

1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 (9,10-dibromo) PC).

-

Other brominated phospholipids with bromine at different positions (e.g., 16:0-18:0 (6,7-dibromo) PC) for parallax analysis.

-

Buffer (e.g., 5 mM HEPES, 0.1 mM EDTA, pH 7.0).

-

Organic solvent (e.g., chloroform).

2. Preparation of Liposomes:

-

Prepare lipid mixtures in chloroform: a control mixture with only non-brominated lipids and experimental mixtures containing a known mole fraction (e.g., 25-30%) of the brominated phospholipid.

-

Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

-

Further dry the lipid films under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid films with the desired buffer by vortexing.

-

To create large unilamellar vesicles (LUVs), subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

3. Fluorescence Measurements:

-

Use a spectrofluorometer with temperature control.

-

Set the excitation wavelength to 285 nm or 295 nm to selectively excite tryptophan.[1][2][8]

-

Record the emission spectrum from approximately 300 nm to 450 nm.

-

Add a known concentration of the protein/peptide to a cuvette containing the control (non-brominated) liposomes and record the fluorescence intensity (F₀).

-

In separate experiments, add the same concentration of protein/peptide to cuvettes containing liposomes with the brominated phospholipids and record the fluorescence intensity (F).

-

Ensure proper mixing and allow for an equilibration period before each measurement.

4. Data Analysis:

-

The degree of fluorescence quenching is often quantified using the following equation: ln(F/F₀).[1][2]

-

For determining the depth of insertion, a parallax analysis can be performed using data from phospholipids brominated at different positions. The distance of the tryptophan residue from the center of the bilayer (Z_CF) can be calculated using established equations that model the quenching efficiency as a function of the distance between the fluorophore and the quencher.[2]

X-ray Diffraction of Membranes Containing 18:0 (9,10-dibromo) PC

This protocol provides a general outline for preparing oriented samples of lipid bilayers for X-ray diffraction.

1. Materials and Reagents:

-

1,2-Distearoyl(9-10dibromo)-sn-glycero-3-phosphocholine (di18:0(9,10dibromo)PC).

-

Cholesterol (if studying mixed membranes).

-

Organic solvent mixture (e.g., 1:1 trifluoroethanol:chloroform).[6]

-

Clean, flat substrate (e.g., silicon wafer).[6]

2. Sample Preparation:

-

Dissolve the lipid or lipid/cholesterol mixture in the organic solvent.

-

Uniformly deposit the solution onto the clean substrate.

-

Evaporate the solvent under vacuum or in open air for approximately 1 hour to form a lipid film.[6]

-

Hydrate the lipid film with saturated water vapor in a humidity-controlled chamber.

-

Incubate the hydrated sample, for example, at 35°C overnight, to allow for the formation of well-ordered, hydrated lipid bilayers parallel to the substrate.[6]

3. X-ray Diffraction Measurement:

-

Mount the sample in a temperature and humidity-controlled chamber.

-

Use a synchrotron X-ray source for high-quality diffraction data.

-

Collect diffraction patterns at various incident angles of the X-ray beam.

-

For anomalous diffraction studies, collect data at multiple X-ray wavelengths around the bromine absorption edge.

4. Data Analysis:

-

Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat distance and the phase of the lipid bilayer.

-

The strong scattering from the bromine atoms can be used with methods like multi-wavelength anomalous dispersion (MAD) to solve the phase problem and reconstruct the electron density profile of the bilayer.[7]

Visualizations

Caption: Workflow for determining protein insertion depth using fluorescence quenching.

Caption: Protein insertion and tryptophan fluorescence quenching by brominated lipids.

Conclusion

18:0 (9,10-dibromo) PC is an indispensable tool for membrane biophysicists and researchers studying membrane protein structure and function. Its utility in fluorescence quenching and X-ray diffraction has provided invaluable insights into the molecular organization of lipid bilayers and the topology of embedded proteins. While it does not possess a pharmacological mechanism of action in the traditional sense, its role as a molecular probe is critical for advancing our understanding of cellular membranes, which in turn can inform drug development and the design of novel therapeutics targeting membrane proteins.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ca2+‐dependent interactions between lipids and the tumor‐targeting peptide pHLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hwhuang.rice.edu [hwhuang.rice.edu]

- 8. files.core.ac.uk [files.core.ac.uk]

Unveiling the World of Brominated Phosphatidylcholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated phosphatidylcholines, a unique class of lipids, have emerged from the depths of marine biochemistry and the ingenuity of synthetic chemistry to become powerful tools in biophysical research and a subject of interest for their natural occurrence. This technical guide provides an in-depth exploration of the discovery, synthesis, physicochemical properties, and biological significance of these fascinating molecules. Initially identified through the presence of their brominated fatty acid precursors in marine sponges, they have since been synthesized to serve as invaluable probes for elucidating membrane structure and protein-lipid interactions. This guide offers a comprehensive resource, detailing experimental protocols, quantitative data, and the underlying molecular principles for researchers and professionals in drug development and the life sciences.

The Dual Discovery: Nature's Blueprint and Laboratory Innovation

The "discovery" of brominated phosphatidylcholines is not a singular event but rather a convergence of two scientific paths: the exploration of marine natural products and the development of novel biophysical tools.

Natural Occurrence in Marine Sponges:

The first indications of naturally occurring brominated lipids came from studies of marine organisms, particularly sponges of the order Halichondrida. These organisms are known to produce a diverse array of halogenated compounds. Research has revealed the presence of brominated long-chain fatty acids within the phospholipids of these sponges[1]. The biosynthesis of these unique fatty acids is attributed to the enzymatic activity of vanadium bromoperoxidases, which catalyze the bromination of organic substrates[2][3][4]. While the direct isolation of intact brominated phosphatidylcholines from these sponges has been a subject of investigation, the confirmed presence of their brominated fatty acid components points to their natural existence[1][5][6]. It is hypothesized that these brominated lipids play a role in modulating the fluidity and permeability of the sponge's cell membranes in their marine environment[5].

Synthesis for Biophysical Applications:

Independently of their discovery in nature, synthetic brominated phospholipids were developed as tools for biophysical studies. An early and notable application was their use in fluorescence quenching experiments to monitor the insertion of proteins into membranes. A 1992 study demonstrated that brominated phospholipids could effectively quench the intrinsic tryptophan fluorescence of the colicin A protein upon its insertion into a lipid bilayer, providing a real-time method to study this process[7]. More recently, their utility has been expanded to cryo-electron microscopy (cryo-EM), where the bromine atoms act as contrast-enhancing probes to visualize the organization and dynamics of lipids within membranes with high resolution[8].

Physicochemical Properties of Brominated Phosphatidylcholines

The introduction of bromine atoms into the acyl chains of phosphatidylcholines imparts distinct physicochemical properties. While comprehensive datasets are still emerging, available studies indicate that they generally mimic the behavior of their unsaturated, non-brominated counterparts in terms of membrane packing and fluidity.

| Property | Observation | References |

| Density | Bromination increases the density of the lipid. Brominated vegetable oil, a related product, has a significantly higher density than natural oils. | [9][10] |

| Membrane Packing | Langmuir pressure-area isotherms show that brominated phospholipids behave similarly to their unbrominated, unsaturated analogs in lipid monolayers, suggesting comparable lipid packing. | [8] |

| Fluidity | Brominated phospholipids generally exhibit fluid phase behavior at room temperature, similar to unsaturated phospholipids. | [8] |

| Effect on Bilayer | Incorporation of brominated fatty acids can influence membrane transition temperatures, with the effect depending on the nature of the fatty acid. | [11] |

Experimental Protocols

Synthesis of Brominated Phosphatidylcholines

The synthesis of a brominated phosphatidylcholine typically involves the incorporation of a pre-synthesized brominated fatty acid into a lysophosphatidylcholine backbone. The following is a generalized protocol based on established methods for phospholipid synthesis.

Step 1: Synthesis of Brominated Fatty Acid (Illustrative Example: 9,10-dibromostearic acid)

-

Starting Material: Oleic acid.

-

Bromination Reaction: Dissolve oleic acid in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add a solution of bromine (Br₂) in the same solvent to the oleic acid solution at room temperature with stirring. The reaction is typically rapid and can be monitored by the disappearance of the bromine color.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude 9,10-dibromostearic acid can be purified by recrystallization or chromatography.

Step 2: Acylation of Lysophosphatidylcholine

-

Activation of Brominated Fatty Acid: The purified brominated fatty acid is converted to a more reactive acylating agent, such as an acyl chloride or an acyl anhydride. This can be achieved by reacting the fatty acid with oxalyl chloride or thionyl chloride for the acyl chloride, or with a dehydrating agent like dicyclohexylcarbodiimide (DCC) for the anhydride.

-

Acylation Reaction: The activated brominated fatty acid is then reacted with a lysophosphatidylcholine (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine) in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification: The final brominated phosphatidylcholine product is purified from the reaction mixture using column chromatography on silica gel.

Isolation of Brominated Fatty Acids from Marine Sponges

-

Extraction: The sponge tissue is homogenized and extracted with a mixture of chloroform and methanol to isolate the total lipid content.

-

Phospholipid Separation: The total lipid extract is then subjected to column chromatography to separate the different lipid classes. The phospholipid fraction is collected.

-

Hydrolysis: The isolated phospholipids are hydrolyzed (e.g., by saponification with methanolic KOH) to cleave the fatty acids from the glycerol backbone.

-

Fatty Acid Methyl Ester (FAME) Formation: The resulting free fatty acids are then esterified, typically to their methyl esters (FAMEs), by reaction with a methylating agent such as BF₃-methanol or by acid-catalyzed esterification with methanol.

-

Purification and Analysis: The brominated FAMEs are then purified by techniques such as high-performance liquid chromatography (HPLC) and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and the position of the bromine atoms[1].

Biological Roles and Applications

The biological significance of brominated phosphatidylcholines is twofold, reflecting their natural occurrence and their synthetic applications.

Natural Function in Marine Sponges:

In their native marine environment, it is proposed that brominated phospholipids contribute to the unique membrane properties required for the survival of sponges. The presence of bulky bromine atoms on the acyl chains could influence membrane fluidity, permeability, and interactions with membrane-associated proteins, although the precise roles are still under investigation[5].

Applications in Biophysical Research:

As synthetic tools, brominated phosphatidylcholines have proven invaluable in elucidating fundamental aspects of membrane biology.

-

Probing Protein-Membrane Interactions: Their ability to quench the fluorescence of nearby tryptophan residues provides a powerful method for studying the kinetics and depth of protein insertion into lipid bilayers[7].

-

Visualizing Membrane Structure: In cryo-electron microscopy, the high electron density of bromine atoms provides enhanced contrast, allowing for the direct visualization of lipid organization and the formation of lipid domains within membranes[8].

The incorporation of brominated fatty acids into cellular lipids has been shown to have toxicological effects in animal studies, including accumulation in tissues and alterations in heart and liver lipid metabolism[12][13][14][15]. These findings are primarily associated with the consumption of brominated vegetable oils and highlight the potential biological impact of these modified lipids.

Signaling Pathways and Experimental Workflows

Currently, there is no evidence to suggest that brominated phosphatidylcholines participate in specific intracellular signaling pathways as signaling molecules themselves. Their primary known biological effects are related to their influence on the physical properties of cell membranes and their utility as biophysical probes.

Experimental Workflow for Studying Protein-Membrane Insertion using Brominated Phosphatidylcholines

Caption: Workflow for a fluorescence quenching assay.

Proposed Role of Naturally Occurring Brominated Phosphatidylcholines

Caption: Biosynthesis and proposed function in sponges.

References

- 1. Isolation of brominated long-chain fatty acids from the phospholipids of the tropical marine sponge Amphimedon terpenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromide peroxidase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health Insight - BVO (Brominated Vegetable Oil) | OpenOChem Learn [learn.openochem.org]

- 8. Polyunsaturated fatty acids stimulate phosphatidylcholine synthesis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Brominated vegetable oil - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 12. Bromine levels in tissue lipids of rats fed brominated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18:0 (9,10-dibromo) PC in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid that has become an invaluable tool in the field of lipidomics, particularly in the biophysical analysis of cellular membranes.[1][2] Its unique structure, featuring bromine atoms on the acyl chains, allows for precise experimental interrogation of membrane structure and protein-lipid interactions. This guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation related to the use of this specialized lipid.

Core Properties and Specifications

18:0 (9,10-dibromo) PC is a derivative of stearoyl phosphocholine where bromine atoms have been introduced at the 9th and 10th carbons of both stearic acid chains. This modification imparts specific physical properties that are leveraged in various analytical techniques.

| Property | Value | Reference |

| Full Chemical Name | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1][2] |

| Synonyms | 18:0 (9,10-dibromo) PC, 1,2-di-(9,10-dibromooctadecanoyl)-sn-glycero-3-phosphocholine | [2] |

| Molecular Formula | C44H84Br4NO8P | [2] |

| Molecular Weight | 1105.73 g/mol | [2][3] |

| Purity | >99% | [2] |

| Storage Temperature | -20°C | [2] |

Key Applications in Lipidomics Research

The primary utility of 18:0 (9,10-dibromo) PC lies in its application as a biophysical probe to elucidate the intricacies of membrane architecture and the dynamics of membrane-associated proteins. The heavy bromine atoms serve as excellent quenchers of fluorescence and as strong scatterers in X-ray diffraction experiments.

Determination of Membrane Protein Topology and Depth using Fluorescence Quenching

A prevalent application of 18:0 (9,10-dibromo) PC is in fluorescence quenching experiments to determine the precise location and orientation of proteins and peptides within a lipid bilayer. Tryptophan residues within a protein of interest serve as intrinsic fluorophores. The quenching of tryptophan fluorescence by the bromine atoms on the phospholipid acyl chains is distance-dependent, allowing for the mapping of the protein's position relative to the membrane core.

By incorporating a series of phospholipids brominated at different positions along the acyl chain (e.g., at the 4,5-, 6,7-, 9,10-, and 11,12- positions), a high-resolution depth profile of the protein can be constructed.

Illustrative Quantitative Data: Tryptophan Fluorescence Quenching by Brominated Phospholipids

The following table provides representative data on the quenching of tryptophan fluorescence of a membrane-embedded peptide by various brominated phosphatidylcholines. This illustrates how the position of the bromine atoms affects the quenching efficiency, thereby revealing the depth of the tryptophan residue.

| Brominated Phospholipid Species | Position of Bromine Atoms | Representative Quenching Efficiency (%) |

| 1-palmitoyl-2-(4,5-dibromo)stearoyl-sn-glycero-3-phosphocholine | 4,5 | 30 |

| 1-palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine | 6,7 | 55 |

| 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | 9,10 | 85 |

| 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine | 11,12 | 60 |

Note: The data presented are illustrative and will vary depending on the specific protein, peptide, and experimental conditions.

High-Resolution Structural Studies using X-ray and Neutron Diffraction

In X-ray and neutron diffraction studies, the electron-dense bromine atoms of 18:0 (9,10-dibromo) PC provide a powerful tool for phasing the diffraction data and for determining the precise location of the lipid molecules within the unit cell of a lipid crystal. This is particularly useful for resolving the complex structures of non-lamellar lipid phases, which are thought to be involved in processes like membrane fusion and fission. The bromine atoms act as isomorphous heavy-atom labels, which significantly aids in solving the phase problem in crystallography.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing 18:0 (9,10-dibromo) PC

A fundamental prerequisite for many biophysical studies is the preparation of unilamellar vesicles (liposomes) with a defined lipid composition.

Materials:

-

18:0 (9,10-dibromo) PC

-

Other desired phospholipids (e.g., POPC, DOPS)

-

Chloroform

-

Glass test tubes

-

Nitrogen gas stream

-

Vacuum desiccator

-

Hydration buffer (e.g., HEPES, PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a clean glass test tube, dissolve the desired amounts of 18:0 (9,10-dibromo) PC and other lipids in chloroform to ensure a homogenous mixture.

-

Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the tube to form a thin lipid film on the inner surface.

-

Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired volume of hydration buffer to the dried lipid film.

-

Hydrate the lipid film by vortexing the tube vigorously for several minutes. The temperature should be kept above the phase transition temperature of the lipids.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple passes (typically 11-21) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Protocol 2: Tryptophan Fluorescence Quenching Assay

This protocol outlines the steps to measure the quenching of tryptophan fluorescence of a membrane-associated protein or peptide by 18:0 (9,10-dibromo) PC.

Materials:

-

Liposomes containing a known percentage of 18:0 (9,10-dibromo) PC

-

Control liposomes without the brominated lipid

-

Purified protein or peptide of interest with at least one tryptophan residue

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Incubate the protein or peptide with the liposome preparations (both control and brominated) to allow for its incorporation into the lipid bilayer. The protein-to-lipid ratio should be optimized for the specific system.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan).

-

Record the emission spectrum from approximately 300 nm to 400 nm.

-

Measure the fluorescence intensity at the emission maximum for both the control (F₀) and the brominated lipid-containing samples (F).

-

-

Data Analysis:

-

Calculate the fluorescence quenching efficiency (QE) using the following formula: QE (%) = [1 - (F / F₀)] * 100

-

Visualizations

Caption: Experimental workflow for determining membrane protein depth using fluorescence quenching.

Caption: Principle of tryptophan fluorescence quenching by brominated lipids in a membrane.

Signaling Pathways

Current research has primarily utilized 18:0 (9,10-dibromo) PC as an inert biophysical probe. There is no substantial evidence to suggest its direct involvement in specific cellular signaling pathways. Its role is to report on the structure and dynamics of the membrane environment rather than to participate in signaling cascades.

Conclusion

18:0 (9,10-dibromo) PC is a powerful and versatile tool for researchers in lipidomics and membrane biophysics. Its ability to act as a short-range quencher and a heavy-atom label provides unique insights into the organization of lipid bilayers and the structure of membrane-associated proteins. The detailed protocols and principles outlined in this guide offer a solid foundation for the successful application of this specialized phospholipid in advanced research and development settings.

References

- 1. Lipid-protein interactions in the membrane: studies with model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Determination of Membrane Proteins Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 3. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Significance of 18:0 (9,10-dibromo) PC: A Xenobiotic Toxin and a Biophysical Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

18:0 (9,10-dibromo) Phosphatidylcholine (PC), a synthetically brominated lipid, holds a dual identity in the biological sciences. On one hand, as a component of brominated vegetable oils (BVOs), it is associated with toxicological effects, leading to its ban as a food additive in numerous countries. On the other hand, its unique physical properties, conferred by the electron-dense bromine atoms, have made it an invaluable tool in biophysical research for elucidating the intricate structures of cell membranes and membrane-protein interactions. This technical guide provides a comprehensive overview of the biological significance of 18:0 (9,10-dibromo) PC, detailing its toxicological profile and its applications as a research probe. We present quantitative data in structured tables, outline key experimental protocols, and provide visualizations of experimental workflows and concepts to support researchers in understanding and utilizing this compound.

Toxicological Profile of Brominated Lipids

Brominated fatty acids, the core components of BVOs, have been the subject of toxicological studies due to their persistence and accumulation in body tissues. The following data, derived from animal studies, highlights the key adverse effects.

Quantitative Toxicological Data

The chronic intake of brominated oils has been shown to induce significant physiological changes, particularly in lipid metabolism and organ health.

| Study Parameter | Model Organism | Exposure Details | Key Findings | Reference |

| Organ Changes | Rats | 2% brominated corn oil (BCO) or monoglyceride of dibromostearate (DBS) in diet for 35 days | - Yellow coloration and firm texture of the heart. - Myocardial cellular degeneration, mild to moderate edema, and occasional small necrotic foci. - Enlarged livers with elevated lipid content. - Highest concentration of DBS observed in heart lipids. | [1] |

| Lipid Metabolism | Male Wistar Rats | 0.1 g of brominated vegetable oil per 100 g of diet for 15 weeks | - Significant increase in triglyceride content in both heart and soleus muscle. - Significant increase in total and esterified cholesterol in heart muscle. - Decreased plasma levels of total and HDL-cholesterol. | [2] |

| General Toxicity | Animal Studies (General) | Chronic consumption of BVOs | - Accumulation of bromine in the body. - Interference with thyroid hormone production. - Potential for liver, kidney, and heart damage. - Neurological issues such as memory loss and loss of coordination. | [3][4] |

Regulatory Status

Concerns over the health risks associated with BVOs have led to regulatory actions. As of July 3, 2024, the U.S. Food and Drug Administration (FDA) revoked its regulation allowing the use of BVO in food, concluding that its intended use is no longer considered safe.[5] This decision was based on studies indicating potential adverse health effects in humans, including increased tissue levels of bromine and negative effects on the thyroid.[5]

Application of 18:0 (9,10-dibromo) PC as a Biophysical Probe

The introduction of bromine atoms into the acyl chain of phosphatidylcholine creates a powerful tool for biophysical studies. These electron-dense atoms act as labels that can be detected by techniques such as X-ray diffraction and cryo-electron microscopy, and they can also quench fluorescence, which is useful for studying protein-lipid interactions.

Use in Structural Biology

Brominated lipids like 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (di18:0(9,10-dibromo)PC) are employed to determine the packing of lipid chains and the structure of lipid phases.

This protocol outlines the use of di18:0(9,10-dibromo)PC to study the inverted hexagonal phase of lipids, a non-lamellar structure of biological importance.

-

Sample Preparation:

-

A mixture of di18:0(9,10-dibromo)PC and cholesterol (e.g., at a 2:1 molar ratio) is dissolved in a 1:1 trifluoroethanol-chloroform solvent.[6]

-

The solution is uniformly deposited onto a clean, flat silicon substrate.[6]

-

The organic solvent is evaporated under vacuum or in open air.[6]

-

The lipid film is hydrated with saturated water vapor and incubated (e.g., at 35°C overnight) to form oriented lipid bilayers.[6]

-

The sample is then transitioned to the inverted hexagonal phase by lowering the relative humidity in a controlled chamber.[7]

-

-

X-ray Diffraction Data Collection:

-

The sample is placed in a humidity and temperature-controlled chamber.

-

X-ray diffraction patterns are collected at multiple energies around the bromine K-absorption edge (13.474 keV). This is known as Multi-wavelength Anomalous Diffraction (MAD).[6]

-

The absorption spectrum is measured in fluorescence mode to precisely identify the K-edge.[6]

-

-

Data Analysis:

-

The collected Bragg peaks are indexed.[7]

-

The anomalous scattering factors (f' and f'') of bromine are calculated from the absorption curve.[6]

-

These values are used to solve the phase problem in X-ray crystallography, allowing for the reconstruction of the electron density map of the lipid structure.[8]

-

Caption: Workflow for Lipid Structure Determination using X-ray Anomalous Diffraction.

Use in Studying Protein-Lipid Interactions

Brominated PCs are effective quenchers of fluorescence from tryptophan residues in proteins. This property is exploited to measure the proximity of specific parts of a membrane protein to the surrounding lipid bilayer.

This protocol describes how to use brominated PCs to probe the membrane interface of a protein.

-

Protein and Liposome Preparation:

-

The protein of interest, ideally containing intrinsic tryptophan residues or engineered with them at specific locations, is purified.

-

Liposomes are prepared containing a mixture of standard phospholipids (e.g., DOPC) and a varying mole percentage of a brominated phospholipid, such as 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0(9,10-dibromo)PC).[9]

-

Control liposomes without the brominated lipid are also prepared.

-

-

Reconstitution:

-

The purified protein is reconstituted into the pre-formed liposomes. This can be achieved by methods such as detergent dialysis or dilution.

-

-

Fluorescence Spectroscopy:

-

The fluorescence emission spectrum of the tryptophan residues in the protein is recorded (Excitation ~280-295 nm, Emission ~310-360 nm).

-

The fluorescence intensity is measured for the protein in liposomes with and without the brominated PC.

-

-

Data Analysis:

-

The degree of fluorescence quenching is calculated as the ratio of fluorescence intensity in the presence of the quencher (brominated PC) to the intensity in its absence.

-

By comparing the quenching effect on different tryptophan residues placed at various depths within the membrane, a map of the protein's lipid-exposed surfaces can be generated.[9]

-

Caption: Principle of Tryptophan Fluorescence Quenching by Brominated Phospholipids.

Conclusion

The biological significance of 18:0 (9,10-dibromo) PC is multifaceted. It serves as a cautionary example of a xenobiotic lipid that can pose health risks through accumulation and disruption of metabolic processes, justifying the regulatory scrutiny of brominated food additives. Concurrently, its synthetic nature has been ingeniously repurposed by the scientific community. As a research tool, it provides high-resolution insights into the fundamental organization of biological membranes and the dynamics of protein-lipid interactions that are otherwise difficult to obtain. For researchers, scientists, and drug development professionals, understanding this dual nature is crucial for interpreting toxicological data and for leveraging this and similar molecules to advance our understanding of membrane biology and drug-membrane interactions.

References

- 1. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Toxicological effects induced by the chronic intake of brominated vegetable oils] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Health Insight - BVO (Brominated Vegetable Oil) | OpenOChem Learn [learn.openochem.org]

- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 5. fda.gov [fda.gov]

- 6. hwhuang.rice.edu [hwhuang.rice.edu]

- 7. Chain Packing in the Inverted Hexagonal Phase of Phospholipids: A Study by X-ray Anomalous Diffraction on Bromine-labeled Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

The Use of 18:0 (9,10-dibromo) PC as a Lipid Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug development, the ability to trace and visualize the dynamics of lipids within biological membranes is paramount. 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, hereafter referred to as 18:0 (9,10-dibromo) PC, has emerged as a powerful tool for researchers seeking to unravel the complexities of membrane structure, protein-lipid interactions, and lipid metabolism. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this brominated lipid tracer.

Core Principles of 18:0 (9,10-dibromo) PC as a Lipid Tracer

The utility of 18:0 (9,10-dibromo) PC as a lipid tracer stems from the introduction of two bromine atoms at the 9th and 10th positions of both stearoyl acyl chains. These heavy atoms confer unique biophysical properties that can be exploited in various analytical techniques without significantly perturbing the overall behavior of the lipid within a bilayer.[1]

Key Attributes:

-

Electron Density: The high electron density of bromine atoms enhances contrast in electron microscopy, making it an invaluable tool for visualizing lipid distribution and organization within membranes.[1]

-

Fluorescence Quenching: Bromine atoms act as efficient quenchers of tryptophan fluorescence, enabling the study of protein-lipid interactions and the determination of protein insertion depth within a membrane.[2][3]

-

Mimicry of Unsaturated Lipids: Despite being a saturated lipid, the bulky bromine atoms introduce a kink in the acyl chains, causing it to mimic the packing of unsaturated lipids in a bilayer.

Data Presentation: Biophysical Properties

While specific quantitative data for 18:0 (9,10-dibromo) PC is not extensively available in a consolidated format, the following table summarizes the general biophysical characteristics of brominated phospholipids compared to their non-brominated counterparts.

| Property | Non-Brominated Phosphatidylcholine | Brominated Phosphatidylcholine | Rationale for Use as a Tracer |

| Phase Transition Temperature (Tm) | Varies with acyl chain length and saturation | Generally lower than the corresponding saturated lipid | Mimics the fluid phase behavior of unsaturated lipids. |

| Area per Molecule | Dependent on acyl chain composition | Generally larger than the corresponding saturated lipid | The bulky bromine atoms increase the cross-sectional area. |

| Bilayer Thickness | Varies with acyl chain length | Can be slightly thinner than the corresponding saturated lipid | The kinked conformation of the brominated chains can reduce overall thickness. |

Experimental Protocols

Synthesis of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine

General Protocol for Phosphatidylcholine Synthesis:

-

Preparation of Dibromostearic Acid: Stearic acid is first brominated at the 9 and 10 positions. This typically involves the addition of bromine across the double bond of oleic acid, followed by reduction to yield 9,10-dibromostearic acid.

-

Activation of Dibromostearic Acid: The dibromostearic acid is then converted to its more reactive anhydride form.

-

Acylation of sn-Glycero-3-phosphocholine (GPC):

-

Dissolve GPC (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous pyridine or a mixture of chloroform and dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen).

-

Add the dibromostearic anhydride (at least 2 equivalents) and a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

-

The reaction is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

The fractions containing the pure 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine are collected, and the solvent is evaporated to yield the final product.

-

Tryptophan Fluorescence Quenching Assay

This protocol outlines the use of 18:0 (9,10-dibromo) PC to determine the membrane penetration depth of a tryptophan-containing protein or peptide.[3][4]

Materials:

-

Protein/peptide of interest containing a single tryptophan residue.

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable matrix lipid.

-

18:0 (9,10-dibromo) PC.

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Spectrofluorometer.

Procedure:

-

Liposome Preparation:

-

Prepare two sets of lipid films: one with 100% matrix lipid (e.g., DOPC) and another with a mixture of the matrix lipid and 18:0 (9,10-dibromo) PC (e.g., 70% DOPC, 30% 18:0 (9,10-dibromo) PC).

-

Dry the lipid mixtures under a stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of organic solvent.

-

Hydrate the lipid films with the buffer solution to a final lipid concentration of 1-5 mg/mL.

-

Create unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Fluorescence Measurements:

-

In a quartz cuvette, add the protein/peptide solution to the buffer to a final concentration in the low micromolar range.

-

Record the baseline tryptophan fluorescence spectrum (Excitation: ~295 nm, Emission: ~310-400 nm).

-

Titrate small aliquots of the liposome suspension (either 100% matrix lipid or the mixture containing the brominated lipid) into the cuvette.

-

After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution at each titration point.

-

The fractional quenching (FQ) is calculated using the formula: FQ = 1 - (F / F₀), where F is the fluorescence intensity in the presence of the brominated lipid and F₀ is the fluorescence intensity in the presence of the non-brominated lipid at the same lipid concentration.

-

By using a series of brominated lipids with bromine atoms at different positions along the acyl chain, a depth-dependent quenching profile can be generated to determine the precise location of the tryptophan residue within the bilayer.

-

Cryo-Electron Microscopy (Cryo-EM) with Brominated Lipids

This protocol describes the general steps for preparing proteoliposomes containing 18:0 (9,10-dibromo) PC for cryo-EM analysis to enhance contrast and visualize lipid organization.[1]

Materials:

-

Purified membrane protein of interest.

-

Matrix lipid (e.g., DOPC).

-

18:0 (9,10-dibromo) PC.

-

Detergent for protein solubilization (e.g., n-Dodecyl-β-D-maltoside, DDM).

-

Bio-Beads or dialysis cassettes for detergent removal.

-

Cryo-EM grids (e.g., lacey carbon or holey carbon grids).

-

Vitrification device (e.g., Vitrobot).

Procedure:

-

Proteoliposome Reconstitution:

-

Prepare a lipid mixture containing the matrix lipid and 18:0 (9,10-dibromo) PC at the desired molar ratio in an organic solvent.

-

Dry the lipid mixture to a thin film under nitrogen and then under vacuum.

-

Resuspend the lipid film in a buffer containing detergent to form mixed micelles.

-

Add the purified, detergent-solubilized membrane protein to the lipid-detergent micelles at a specific protein-to-lipid ratio.

-

Remove the detergent slowly using Bio-Beads or dialysis to allow for the formation of proteoliposomes.

-

-

Cryo-EM Grid Preparation:

-

Glow-discharge the cryo-EM grids to make them hydrophilic.

-

Apply a small volume (3-4 µL) of the proteoliposome suspension to the grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the suspension across the grid holes.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification device.

-

-

Cryo-EM Data Collection and Analysis:

-

Transfer the vitrified grid to a cryo-electron microscope.

-

Collect images at a low electron dose to minimize radiation damage.

-

Process the images using single-particle analysis software to generate a 3D reconstruction of the proteoliposome. The enhanced electron density from the bromine atoms will aid in the visualization of the lipid bilayer and the distribution of the brominated lipid around the protein.

-

Mass Spectrometry Analysis

A specific protocol for the mass spectrometry analysis of 18:0 (9,10-dibromo) PC is not well-documented. However, a general approach for the analysis of phosphatidylcholines can be adapted.

Sample Preparation:

-

Lipid Extraction: Extract lipids from the biological sample using a modified Bligh and Dyer or Folch method.

-

Internal Standard: Add a known amount of a suitable internal standard, such as a phosphatidylcholine with odd-chain fatty acids, to the sample prior to extraction for quantification.

Mass Spectrometry Parameters (General Guidance):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of phosphatidylcholines due to the permanent positive charge on the choline headgroup.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the identity of the lipid. For phosphatidylcholines, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 184.0739, corresponding to the phosphocholine headgroup, is typically observed. The fragmentation of the dibrominated acyl chains would produce a unique isotopic pattern due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). The exact masses of the fragment ions will depend on the specific fragmentation pathway.

Expected Fragmentation:

In addition to the characteristic phosphocholine headgroup fragment, fragmentation of the acyl chains would be expected. The presence of the two bromine atoms would result in a characteristic isotopic cluster for fragments containing the brominated portion of the fatty acid chain. The mass difference between the isotopic peaks would be approximately 2 Da, corresponding to the difference between two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms.

Mandatory Visualizations

While specific signaling pathways where 18:0 (9,10-dibromo) PC has been used as a tracer are not well-documented, a hypothetical workflow for tracing its uptake and incorporation into cellular membranes can be visualized.

Conclusion

18:0 (9,10-dibromo) PC is a versatile and powerful tool for probing the structure and dynamics of lipid membranes. Its unique properties as an electron-dense probe and a fluorescence quencher provide researchers with a multifaceted approach to investigating lipid-protein interactions and membrane organization. While detailed, standardized protocols for its synthesis and mass spectrometry analysis require further development and dissemination, the experimental frameworks provided in this guide offer a solid foundation for its application in a wide range of research settings. As analytical techniques continue to advance, the utility of brominated lipid tracers like 18:0 (9,10-dibromo) PC is poised to expand, offering deeper insights into the fundamental processes that govern cellular life.

References

The Bromine Advantage: A Technical Guide to Dibrominated Fatty Acid Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid research and drug discovery, the strategic modification of fatty acid structures has emerged as a powerful tool to modulate their biological activity. Among these modifications, the introduction of bromine atoms to the fatty acid backbone has garnered significant interest. This in-depth technical guide explores the core applications of dibrominated fatty acids, providing a comprehensive review of their synthesis, biological effects, and the experimental methodologies used to evaluate them. From their role as enzyme inhibitors to their potential as anticancer, antileishmanial, and antibacterial agents, this document serves as a critical resource for researchers looking to harness the unique properties of these halogenated lipids.

Quantitative Data on the Biological Activity of Dibrominated Fatty Acids

The biological effects of dibrominated fatty acids are diverse and quantifiable. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency in different applications.

| Compound | Application | Target/Assay | Quantitative Data | Reference |

| 2-allyl-3-bromo-2E-nonadecenoic acid | Antileishmanial | Leishmania infantum amastigotes | EC₅₀ = 2.5 μM | [1] |

| 2-allyl-3-bromo-2E-nonadecenoic acid | Enzyme Inhibition | Leishmania DNA topoisomerase IB (LTopIB) | EC₅₀ = 7.4 μM | [1] |

| Dibromostearic acid (DBS) | Toxicology | Accumulation in rat heart lipids | Highest concentration observed compared to liver and adipose tissue | [2] |

| Tetrabromostearic acid (TBS) | Toxicology | Accumulation in rat liver | Highest concentration observed compared to heart and adipose tissue | [2] |

| Vinyl brominated fatty acids | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 3.9 - 15.6 μg/mL | [3] |

| 2-Bromooctanoate | Enzyme Inhibition | 3-ketothiolase I in rat liver mitochondria | Complete and irreversible inactivation at 10 μM | [4] |

| 4-Bromocrotonic acid | Enzyme Inhibition | 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase in rat heart mitochondria | Effective inhibition of respiration supported by palmitoylcarnitine or acetoacetate |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of dibrominated fatty acids and for key biological assays used to assess their activity.

Synthesis of Dibrominated Fatty Acids

2.1.1. Synthesis of 9,10-Dibromostearic Acid from Oleic Acid

This protocol describes the vicinal dibromination of oleic acid.

-

Materials: Oleic acid, bromine, diethyl ether.

-

Procedure:

-

Dissolve oleic acid in diethyl ether in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in diethyl ether dropwise to the cooled oleic acid solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Remove the solvent under reduced pressure to yield 9,10-dibromostearic acid.

-

The product can be further purified by recrystallization from an appropriate solvent like ethanol.

-

2.1.2. Synthesis of 2,3-Dibromosuccinic Acid from Fumaric Acid

This protocol outlines the preparation of a dibrominated dicarboxylic acid.

-

Materials: Fumaric acid, hydrobromic acid, hydrogen peroxide.

-

Procedure:

-

In a reaction vessel, mix fumaric acid with hydrobromic acid.

-

Heat the mixture with stirring to a temperature between 30°C and 100°C.

-

Slowly add hydrogen peroxide dropwise to the heated mixture.

-

After the addition is complete, continue to stir the reaction mixture for a specified time to ensure complete reaction.

-

Cool the reaction mixture to allow the product, 2,3-dibromosuccinic acid, to crystallize.

-

Separate the crystalline product by filtration and wash with cold water.

-

Biological Assays

2.2.1. Leishmania infantum Amastigote Viability Assay

This protocol is used to determine the anti-leishmanial activity of compounds against the intracellular form of the parasite.

-

Cell Lines and Parasites: THP-1 human monocytic cell line and Leishmania infantum promastigotes.

-

Procedure:

-

Macrophage Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by adding phorbol 12-myristate 13-acetate (PMA) and incubating for 48 hours.

-

Infection: Wash the differentiated macrophages and infect them with L. infantum promastigotes. Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Treatment: Remove extracellular promastigotes by washing. Add serial dilutions of the test compound (e.g., dibrominated fatty acid) to the infected macrophages and incubate for 72 hours.

-

Quantification: Fix and stain the cells. The number of amastigotes per macrophage is then determined by microscopy.

-

Data Analysis: Calculate the percentage of infection inhibition for each compound concentration compared to a vehicle control. The EC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

-

2.2.2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the preparation and analysis of fatty acids from biological samples.

-

Materials: Biological sample (e.g., cells, tissue), chloroform, methanol, internal standards (deuterated fatty acids), derivatization agent (e.g., BF₃-methanol or BSTFA).

-

Procedure:

-

Lipid Extraction: Homogenize the biological sample in a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract total lipids. Add internal standards at the beginning of the extraction for accurate quantification.

-

Phase Separation: Add water or a salt solution to the extract to induce phase separation. The lower chloroform phase containing the lipids is collected.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Evaporate the solvent from the lipid extract. Add a derivatization agent such as 14% boron trifluoride in methanol and heat to convert the fatty acids to their more volatile methyl esters.

-

Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs. The upper hexane layer is collected for analysis.

-

GC-MS Analysis: Inject the FAMEs sample into the GC-MS. The fatty acids are separated on a capillary column based on their chain length and degree of unsaturation. The mass spectrometer is used to identify and quantify each fatty acid based on its mass spectrum and retention time.

-

Signaling Pathways and Experimental Workflows

Dibrominated fatty acids can exert their biological effects by modulating various cellular signaling pathways. While research directly linking dibrominated fatty acids to specific pathways is still emerging, the known roles of fatty acids in cellular signaling provide a strong foundation for understanding their potential mechanisms of action.

Fatty Acid-Mediated Signaling in Cancer

Fatty acids are not only essential components of cell membranes and energy sources but also act as signaling molecules that can influence cancer progression.[5][6][7] Key pathways implicated include:

-

Apoptosis (Programmed Cell Death): Certain fatty acids can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This can involve the activation of caspases, a family of proteases that execute cell death.[10][11] The inhibition of fatty acid synthase (FAS), a key enzyme in fatty acid synthesis, has been shown to induce caspase-8-mediated apoptosis.[12]

-

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival, and its dysregulation is linked to cancer.[13][14] Saturated fatty acids have been shown to activate the NF-κB signaling pathway through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[15][16][17]

It is plausible that dibrominated fatty acids, by mimicking or interfering with the roles of their non-brominated counterparts, can modulate these critical cancer-related signaling pathways. Further research is needed to elucidate the specific interactions of dibrominated fatty acids with these signaling cascades.

Diagram of a Generalized Apoptosis Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]